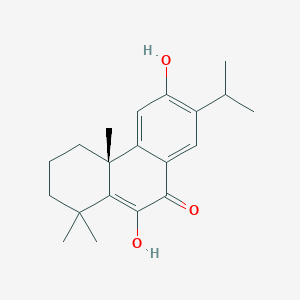

6-Hydroxy-5,6-dehydrosugiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(4aR)-6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,21,23H,6-8H2,1-5H3/t20-/m1/s1 |

InChI Key |

XLUHSPYVUOVWRM-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Biogeographical Distribution

The presence of 6-Hydroxy-5,6-dehydrosugiol has been confirmed in several plant species, each with a distinct geographical footprint.

This compound has been isolated from the stem bark of Cryptomeria japonica, commonly known as the Japanese Cedar. This coniferous tree is the national tree of Japan and is also found in China. It is a large evergreen tree that can reach up to 70 meters in height and is valued for its timber and as an ornamental tree.

Research on the chemical constituents of Taxodium distichum, or Bald Cypress, has revealed the presence of a closely related compound, 5,6-dehydrosugiol, in its cones. researchgate.net This suggests the potential for this compound to also be present. The native range of the Bald Cypress extends from the southeastern United States, from Delaware and south to Florida, and west to Texas and Oklahoma, primarily in swampy and riparian habitats. wikipedia.orgunc.eduvt.edu

Studies have identified this compound in the stems of Premna microphylla Turcz. This plant is a member of the Lamiaceae family and is distributed across southern China, Japan, and Taiwan. wikipedia.orgasianflora.comnordic-baltic-genebanks.org It typically grows at altitudes between 500 and 1,000 meters. wikipedia.org

The heartwood of Taiwania cryptomerioides has been found to contain this compound. researchgate.net This large coniferous tree, belonging to the cypress family, is native to Taiwan and is also found in parts of China, Vietnam, and Myanmar. nih.gov

While direct isolation of this compound from Cephalotaxus harringtonia has not been explicitly reported in the reviewed literature, studies have confirmed the presence of other abietane (B96969) diterpenoids in this species. flinders.edu.aunih.gov This suggests that it could be a potential, though unconfirmed, source. Cephalotaxus harringtonia, commonly known as Japanese plum-yew, is native to Japan, Korea, and eastern China.

Advanced Isolation and Purification Techniques

The isolation and purification of this compound from its natural sources involve a multi-step process utilizing modern chromatographic and analytical techniques.

A general procedure begins with the extraction of the plant material, such as the stem bark or heartwood, using an organic solvent like methanol (B129727) or a mixture of solvents. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the compound of interest.

Initial Fractionation: The crude extract is often first partitioned between different solvents of varying polarities to obtain fractions enriched with certain classes of compounds. For abietane diterpenoids, a common next step is column chromatography over silica (B1680970) gel. nih.govmdpi.com This technique separates compounds based on their polarity, with a gradient of solvents of increasing polarity used to elute the different fractions.

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified using High-Performance Liquid Chromatography (HPLC). researchgate.net Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is frequently employed for the fine separation of diterpenoids.

High-Speed Counter-Current Chromatography (HSCCC): High-Speed Counter-Current Chromatography (HSCCC) is another advanced liquid-liquid chromatography technique that has proven effective for the separation of abietane diterpenoids. tandfonline.com This method avoids the use of solid adsorbents, which can sometimes lead to the degradation of sensitive compounds.

Crystallization: Once a highly pure fraction of this compound is obtained, crystallization can be used as a final purification step. This involves dissolving the compound in a suitable solvent and allowing it to slowly evaporate, leading to the formation of crystals of high purity.

The structure and purity of the isolated this compound are then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). uni.luchemfaces.com

Data Tables

Table 1: Botanical Sources and Distribution of this compound

| Botanical Name | Common Name | Part(s) Containing Compound | Geographical Distribution |

| Cryptomeria japonica | Japanese Cedar | Stem Bark | Japan, China |

| Taxodium distichum | Bald Cypress | Cones (contains related compounds) | Southeastern United States wikipedia.orgunc.eduvt.edu |

| Premna microphylla Turcz. | - | Stems | Southern China, Japan, Taiwan wikipedia.orgasianflora.comnordic-baltic-genebanks.org |

| Taiwania cryptomerioides | Taiwania | Heartwood | Taiwan, China, Vietnam, Myanmar nih.gov |

| Cephalotaxus harringtonia | Japanese Plum-yew | (Potential source, contains other abietanes) | Japan, Korea, Eastern China |

Table 2: Advanced Separation Techniques for Abietane Diterpenoids

| Technique | Principle | Application in Isolation |

| Column Chromatography (Silica Gel) | Adsorption chromatography based on polarity. | Initial fractionation of crude extracts. nih.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or other characteristics. | Fine purification of fractions. researchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography. | Separation of complex mixtures without solid support. tandfonline.com |

| Crystallization | Formation of a solid crystalline structure from a solution. | Final purification step for obtaining high-purity compounds. |

Multi-phase Extraction Approaches (e.g., Two-phase extraction)

The initial step in isolating this compound from its natural source involves solvent extraction to create a crude extract. Following this, multi-phase extraction, often in the form of liquid-liquid or two-phase extraction, is employed. nih.gov This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous phase and an organic solvent.

This process serves as a preliminary but crucial fractionation step. It effectively partitions the compounds in the crude extract, separating polar and non-polar constituents. The diterpenoids, including this compound, are typically recovered in the organic phase, which is then concentrated for further purification. This step significantly reduces the complexity of the mixture before it is subjected to more refined chromatographic methods.

Chromatographic Separation Methods

Chromatography is the cornerstone of the purification process for this compound. A combination of different chromatographic techniques is necessary to achieve the high degree of purity required for structural elucidation and further study. nih.gov The process typically proceeds from low-resolution, high-capacity methods to high-resolution, lower-capacity methods.

Adsorption chromatography separates chemical mixtures based on the differential adsorption of compounds to a solid stationary phase.

Amberlite XAD-7: In the specific isolation of this compound, Amberlite XAD-7 resin is utilized. nih.gov This is a nonionic, macroporous aliphatic acrylic polymer resin. dupont.com It functions by adsorbing non-polar compounds from aqueous systems or polar compounds from non-polar solvents. dupont.com Its use in the purification pathway helps to capture and concentrate plant extracts, effectively removing more polar impurities like sugars or highly polar glycosides from the fraction containing the target diterpene. dupont.combrieflands.com

Silica Gel: While not explicitly detailed in every published isolation of this specific compound, silica gel column chromatography is the most common and fundamental method for the separation of terpenoids from plant extracts. researchgate.netcolumn-chromatography.com Silica gel acts as a polar stationary phase. column-chromatography.comteledynelabs.com A crude or partially purified extract is loaded onto the column, and solvents of increasing polarity (a gradient elution) are passed through it. Non-polar compounds elute first, followed by compounds of increasing polarity. This technique is highly effective for separating different classes of terpenoids from one another. researchgate.netjabscience.in

Table 1: Overview of Adsorption Chromatography Techniques

| Technique | Stationary Phase | Principle of Separation | Role in Isolation of this compound |

| Adsorption Chromatography | Amberlite XAD-7 | Adsorption of molecules based on polarity and hydrophobic interactions. dupont.com | Used to fractionate the crude extract and remove unwanted polar compounds. nih.govbrieflands.com |

| Adsorption Chromatography | Silica Gel | Differential adsorption to a polar stationary phase based on compound polarity. column-chromatography.com | A standard method for separating terpenoids, separating them based on polarity differences. researchgate.net |

Following initial fractionation by adsorption chromatography, size exclusion chromatography (SEC) is employed for further purification.

Sephadex LH-20: This is a specifically modified dextran (B179266) medium designed for separating natural products like terpenoids in organic solvents. cytivalifesciences.comprep-hplc.comresearchgate.net The separation mechanism of Sephadex LH-20 is primarily based on molecular size; larger molecules are excluded from the pores of the resin and elute more quickly, while smaller molecules penetrate the pores and elute later. researchgate.net However, depending on the solvent system used, partitioning effects based on polarity can also contribute to the separation. researchgate.netresearchgate.net In the isolation protocol for this compound, a Sephadex LH-20 column is a key step to separate it from other compounds of similar polarity but different molecular size. nih.gov

Table 2: Application of Size Exclusion Chromatography

| Technique | Stationary Phase | Principle of Separation | Role in Isolation of this compound |

| Size Exclusion Chromatography | Sephadex LH-20 | Separation primarily based on molecular size, with potential for partition effects. cytivalifesciences.comresearchgate.net | Used to separate the target compound from other molecules of different sizes within the same fraction. nih.gov |

Preparative HPLC is the final, high-resolution step in the purification of this compound. nih.gov This technique uses high pressure to pass the solvent through a column packed with very fine particles, providing superior separation power compared to standard column chromatography. nih.gov

This method is essential for separating structurally similar compounds and achieving a final product of high purity. nih.gov A reversed-phase column (e.g., C18) is commonly used, where the stationary phase is non-polar, and a polar mobile phase is used for elution. This allows for the fine-tuning of the separation of closely related diterpenes, ultimately yielding pure this compound.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Determination

The elucidation of 6-Hydroxy-5,6-dehydrosugiol's structure is a testament to the power of modern spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while a combination of one- and two-dimensional NMR experiments reveals the precise connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the constitution of this compound. Through a suite of experiments, the carbon skeleton, the placement of functional groups, and the relative stereochemistry are pieced together.

The ¹H NMR spectrum of this compound displays characteristic signals for an abietane (B96969) framework. This includes signals for three methyl groups, an isopropyl group attached to the aromatic ring, and several methylene (B1212753) and methine protons in the aliphatic rings. The presence of an aromatic proton and hydroxyl protons are also key features.

The ¹³C NMR spectrum, often analyzed in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the presence of 20 carbon atoms. DEPT experiments differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). The spectrum shows signals corresponding to an aromatic ring, a ketone carbonyl group, a hydroxyl-bearing carbon, and the various aliphatic carbons of the tricyclic system.

Table 1: Representative ¹H and ¹³C NMR Data for the Abietane Skeleton of this compound (based on structurally similar compounds) Note: Data are inferred from closely related abietane diterpenes and general spectroscopic principles. Exact chemical shifts (δ) may vary.

| Atom No. | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Carbon Type (DEPT) |

|---|---|---|---|

| 1 | ~1.5-1.7 (m) | ~38.0 | CH₂ |

| 2 | ~1.6-1.8 (m) | ~19.0 | CH₂ |

| 3 | ~1.4-1.6 (m) | ~41.5 | CH₂ |

| 4 | - | ~33.5 | C |

| 5 | - | ~147.0 | C |

| 6 | - | ~145.0 | C |

| 7 | - | ~180.0 | C (C=O) |

| 8 | - | ~125.0 | C |

| 9 | - | ~148.0 | C |

| 10 | - | ~38.5 | C |

| 11 | ~7.0 (s) | ~110.0 | CH |

| 12 | - | ~150.0 | C |

| 13 | - | ~135.0 | C |

| 14 | ~3.2 (sept) | ~27.0 | CH |

| 15 | ~1.2 (d) | ~22.5 | CH₃ (x2) |

| 18 | ~1.3 (s) | ~33.0 | CH₃ |

| 19 | ~1.2 (s) | ~21.5 | CH₃ |

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would confirm the spin systems within the aliphatic rings and the coupling between the methine and methyl protons of the isopropyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would link the methyl protons (H-18, H-19, H-20) to their neighboring quaternary carbons (C-4, C-10) and other parts of the skeleton, confirming the abietane framework. Correlations from the aromatic proton (H-11) to carbons in the aromatic ring would solidify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry. For instance, NOESY correlations involving the axial and equatorial protons of the aliphatic rings and the methyl groups would define the chair/boat conformations and the stereochemical orientation of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, which for this compound is C₂₀H₂₆O₃. This formula confirms the degree of unsaturation calculated from the NMR data.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. This technique is useful for confirming the molecular weight of the compound. Predicted collision cross-section data for various adducts of this compound provide further structural parameters. uni.lu

Table 2: Predicted ESI-MS Data for this compound Adducts uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 315.19548 |

| [M+Na]⁺ | 337.17742 |

| [M-H]⁻ | 313.18092 |

| [M+NH₄]⁺ | 332.22202 |

| [M+K]⁺ | 353.15136 |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique instrumental in determining the absolute configuration of chiral molecules such as this compound. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is directly related to its stereochemical features.

In the study of abietane diterpenoids, ECD is frequently employed to establish the absolute stereochemistry of the A/B ring fusion. The comparison of experimentally measured ECD spectra with quantum chemically calculated spectra for possible stereoisomers allows for an unambiguous assignment of the absolute configuration. For instance, the absolute configurations of several new ent-abietane diterpenoids have been successfully determined by comparing their experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT). nih.govnih.gov The experimental ECD curve, which shows characteristic Cotton effects at specific wavelengths, is matched with the calculated spectrum of a particular stereoisomer to confirm its structure. nih.gov

For abietane-type diterpenoids, the ECD spectra are typically recorded in a suitable solvent like methanol (B129727). The resulting spectrum provides crucial information for assigning the absolute configuration at key stereocenters.

Table 1: Representative ECD Data for a Structurally Related Abietane Diterpenoid

| Wavelength (nm) | Cotton Effect |

| 213 | Positive |

| 250 | Negative |

Note: This table presents representative data for a related ent-abietane diterpenoid to illustrate the typical output of an ECD experiment, as specific ECD raw data for this compound is not publicly available. The data is based on findings for similar structures reported in the literature. nih.gov

Confirmation of Planar Structure and Relative Stereochemistry

The confirmation of the planar structure and the relative stereochemistry of this compound is achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and, where possible, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in establishing the carbon skeleton and the connectivity of protons and carbons. For this compound, ¹H NMR and ¹³C NMR data provide the initial framework of the molecule.

¹H NMR data from a patent filing for this compound (LS-67) provides key insights into its structure. google.com

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.16 | d, J=6.8Hz | 3H | |

| 1.18 | d, J=6.8Hz | 3H | |

| 1.19 | s | 3H | |

| 1.29 | s | 3H |

This data is sourced from a patent and provides partial assignment of the proton signals. google.com

Further confirmation of the planar structure and elucidation of the relative stereochemistry is often achieved using 2D NMR experiments such as COSY, HSQC, and HMBC. These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, which helps in piecing together the molecular puzzle.

Chemical Synthesis and Biosynthetic Pathways

Total Synthesis Strategies

The total synthesis of 6-hydroxy-5,6-dehydrosugiol has been successfully achieved, notably through a route that establishes a connection between C20 abietane (B96969) diterpenes and the related C19 norditerpenoid family of natural products. This strategy hinges on the targeted oxidation of the central B-ring of readily available abietane precursors. epfl.chthieme-connect.com

The core of the synthetic strategy involves the regioselective oxidation of the B-ring in abietane derivatives. epfl.ch Starting from a suitable precursor, such as an enol ketone of the abietane skeleton, specific reagents are employed to introduce oxygen functionalities at the C-5 and C-6 positions. thieme-connect.com This transformation is critical as it sets the stage for creating the characteristic α-hydroxy enone moiety of the target molecule. The choice of the starting abietane derivative is crucial for the efficiency of the subsequent oxidation steps.

A key transformation in the total synthesis is the use of the Sharpless asymmetric dihydroxylation. epfl.ch This powerful and reliable method allows for the diastereoselective introduction of two hydroxyl groups across a double bond. In the synthesis of this compound, an olefin precursor is treated under Sharpless dihydroxylation conditions to form a diol intermediate. thieme-connect.com The stereochemical outcome of this reaction is influenced by the existing stereocenters in the molecule, particularly the angular methyl group, which directs the facial selectivity of the dihydroxylation. thieme-connect.com Following the formation of the diol, further oxidation under the same reaction conditions leads to the desired α-hydroxy ketone functionality, yielding this compound. thieme-connect.comlookchem.com

Table 1: Key Steps in the Sharpless Dihydroxylation Approach

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1 | Diastereoselective Dihydroxylation | Sharpless Dihydroxylation Reagents (e.g., AD-mix) | Diol Intermediate |

| 2 | Oxidation | Oxidative reaction conditions | α-Hydroxy Ketone (this compound) |

While not directly employed in the synthesis of the C20 diterpene this compound itself, the benzilic acid rearrangement and subsequent decarboxylation are crucial for synthetically connecting the C20 abietane framework to the C19 norditerpenoid family, such as taiwaniaquinone H and dichroanone. epfl.chthieme-connect.com This transformation is based on biosynthetic hypotheses. lookchem.com

The process begins with a hydroxy dione derivative, which can be accessed through further oxidation of the abietane core. epfl.ch This intermediate, upon treatment with a base, undergoes a benzilic acid rearrangement. This classic reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid. wikipedia.org In this specific synthetic context, it results in a ring contraction of the B-ring, expelling one carbon atom. The resulting intermediate then undergoes decarboxylation to yield the C19 taiwaniaquinoid skeleton. epfl.chthieme-connect.com This elegant sequence provides a synthetic pathway from C20 diterpenes to their C19 relatives.

Formal Synthesis Approaches

A formal synthesis is one that creates a known intermediate that has been previously converted to the final natural product. The synthetic strategies developed for this compound have also enabled the formal synthesis of related, more complex molecules like (-)-dichroanone. epfl.chthieme-connect.com By creating a key intermediate through the oxidation and rearrangement pathway described above, the synthesis effectively intercepts a known route to the target, thereby completing its formal synthesis. epfl.ch For instance, the Gademann synthesis of this compound also led to the formal synthesis of dichroanone, demonstrating the utility of a common synthetic platform for accessing multiple natural products. gademann-lab.comuzh.ch

Proposed Biosynthetic Routes for Abietane Diterpenes

The chemical syntheses of abietane diterpenes are often guided by their proposed natural formation pathways. In plants, these complex molecules are constructed through a series of enzyme-catalyzed reactions starting from a simple, linear precursor.

The biosynthesis of all abietane diterpenes begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). gademann-lab.com This molecule is first cyclized by enzymes known as terpenoid cyclases. This initial cyclization is a complex cascade that forms the foundational tricyclic ring system of the abietane skeleton. Subsequent enzymatic tailoring reactions, including oxidations, reductions, and rearrangements, then modify this basic structure to produce the vast diversity of abietane diterpenes found in nature, including this compound. gademann-lab.com

Enzymatic Transformations and Pathway Intermediates

The biosynthesis of this compound is an intricate process involving a series of enzymatic transformations that build upon the general pathway for abietane diterpenoid synthesis. This pathway begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), and proceeds through several key intermediates, culminating in a variety of structurally diverse molecules. frontiersin.orgrsc.org The final steps leading to this compound involve specific oxidative modifications of an abietane scaffold, likely catalyzed by cytochrome P450 monooxygenases.

The formation of the characteristic tricyclic abietane skeleton is a well-established sequence of events. The initial and committing step in many Lamiaceae species is the cyclization of the linear precursor GGPP. frontiersin.org This process is catalyzed by two distinct terpene synthases acting in succession. First, copalyl diphosphate synthase (CPPS), a class II diterpene synthase, converts GGPP into the bicyclic intermediate, copalyl diphosphate (CPP). frontiersin.org Subsequently, a class I diterpene synthase, such as miltiradiene synthase (MiS), facilitates a second cyclization and rearrangement of CPP to form miltiradiene. frontiersin.org

Miltiradiene is a pivotal intermediate, as its abietane-type structure contains a cyclohexa-1,4-diene ring that is primed for aromatization. rsc.org This aromatization to abietatriene can occur spontaneously through oxidation. frontiersin.orgmdpi.com From abietatriene, the pathway diverges, with various oxidative enzymes tailoring the core structure. A crucial downstream intermediate is the phenolic diterpenoid ferruginol (B158077), which is formed from abietatriene through hydroxylation at the C-12 position, a reaction catalyzed by cytochrome P450 enzymes. frontiersin.orgnih.gov

While the direct enzymatic conversion to this compound has not been definitively elucidated in the literature, its structure suggests further oxidative modifications of a precursor such as sugiol (B1681179) (the C7-oxidized analogue of ferruginol). nih.gov Sugiol itself is a known bioactive diterpenoid. researchgate.net The formation of this compound from sugiol would require a hydroxylation at the C-6 position followed by dehydration to form the double bond between C-5 and C-6. Such specific hydroxylations are characteristic reactions catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be heavily involved in the diversification of terpenoid structures. nih.govnih.gov This proposed enzymatic step highlights the role of CYPs in generating the vast chemical diversity observed in abietane diterpenoids. mdpi.com

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of the Abietane Core

| Enzyme | Abbreviation | Substrate | Product | Enzyme Class |

| Copalyl Diphosphate Synthase | CPPS | Geranylgeranyl Diphosphate (GGPP) | Copalyl Diphosphate (CPP) | Class II Diterpene Synthase |

| Miltiradiene Synthase | MiS | Copalyl Diphosphate (CPP) | Miltiradiene | Class I Diterpene Synthase |

| Cytochrome P450 Monooxygenase | CYP | Abietatriene | Ferruginol | Oxidoreductase |

| Cytochrome P450 Monooxygenase | CYP | Sugiol | This compound | Oxidoreductase (Hypothesized) |

Table 2: Pathway Intermediates in Abietane Diterpenoid Biosynthesis

| Intermediate Compound | Role in Pathway |

| Geranylgeranyl Diphosphate (GGPP) | Universal C20 precursor for diterpenoids |

| Copalyl Diphosphate (CPP) | Bicyclic intermediate |

| Miltiradiene | First tricyclic abietane intermediate |

| Abietatriene | Aromatized abietane core structure |

| Ferruginol | Key phenolic abietane diterpenoid |

| Sugiol | Oxidized abietane precursor |

Interactions with Cellular Signaling Pathways

The androgen receptor is a critical mediator in the development and progression of certain cancers, particularly prostate cancer. The activity of this compound as an AR antagonist represents a significant aspect of its biological function.

This compound has been identified as a potent antagonist of the androgen receptor. This antagonistic activity is central to its potential therapeutic effects. By competitively binding to the AR, it can inhibit the downstream signaling cascades that are typically initiated by androgens. This inhibition disrupts the normal function of the AR, which plays a pivotal role in the transcription of genes responsible for cell growth and proliferation in hormone-sensitive tissues. The efficacy of certain therapeutic agents can be attributed to their ability to function as AR antagonists, thereby blocking these proliferative signals.

A crucial step for the function of the androgen receptor is its translocation from the cytoplasm into the nucleus upon activation by an androgen. nih.govnih.gov Once inside the nucleus, the AR binds to specific DNA sequences known as androgen response elements, initiating the transcription of target genes. nih.gov The inhibition of this nuclear translocation is a key mechanism by which AR antagonists can exert their effects. nih.govnih.govscispace.com By preventing the AR from reaching its genomic targets, these antagonists effectively shut down androgen-mediated gene expression. nih.govelifesciences.org Some second-generation AR antagonists function by blocking the AR-androgen interaction, which in turn reduces the translocation of the receptor into the nucleus. nih.gov

The cell cycle is a fundamental process that governs the division of cells. Dysregulation of this cycle is a hallmark of cancer. This compound has been shown to influence the cell cycle, leading to an arrest in cell proliferation.

Research indicates that this compound can induce an arrest in the G1 phase of the cell cycle. The G1 phase is the initial growth phase where the cell prepares for DNA synthesis. By halting the cycle at this checkpoint, the compound prevents cells from entering the S phase (synthesis phase), thereby inhibiting DNA replication and, consequently, cell division. This effect is a downstream consequence of its modulation of key regulatory proteins. For instance, the natural compound 6-Gingerol has also been shown to induce G1-phase arrest in cancer cells by affecting the expression of proteins like cyclin D1. nih.govnih.gov

The progression through the different phases of the cell cycle is tightly controlled by a family of enzymes called cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, the cyclins. The activity of this compound is associated with a decrease in the protein expression of several key cell cycle regulators. Specifically, it has been observed to reduce the levels of cyclin D1 and cyclin E, as well as their partner kinases CDK2, CDK4, and CDK6. The downregulation of these specific CDKs, which are crucial for the G1 to S phase transition, is a direct molecular mechanism contributing to the observed G1 phase arrest.

Data on Molecular Interactions of this compound

| Target Pathway | Specific Target | Observed Effect |

| Androgen Receptor Signaling | Androgen Receptor (AR) | Potent Antagonism |

| Cell Cycle Regulation | G1/S Transition | Induction of G1 Phase Arrest |

| Cyclins | Decreased expression of Cyclin D1 & Cyclin E | |

| Cyclin-Dependent Kinases | Decreased expression of CDK2, CDK4, CDK6 |

Cell Cycle Regulation

Regulation of Cyclins (e.g., D1, E)

While specific studies on this compound's direct impact on cyclin D1 and cyclin E are not currently available, the broader class of abietane diterpenes has been shown to arrest cells in the G1/G0 and S-phases of the cell cycle nih.govnih.gov. This suggests a potential mechanism involving the modulation of G1 phase cyclins. For instance, studies on the anticancer effects of sugiol have indicated an arrest of glioma cells in the G0/G1 phase, a process intricately regulated by cyclins D1 and E.

Impact on Retinoblastoma (Rb) Protein Phosphorylation

The retinoblastoma (Rb) protein is a key tumor suppressor that governs the G1/S phase transition. Its activity is tightly controlled by phosphorylation. In its active, hypophosphorylated state, Rb binds to E2F transcription factors, inhibiting the expression of genes required for S-phase entry. For the cell cycle to progress, cyclin-dependent kinases (CDKs) phosphorylate Rb, leading to its inactivation and the release of E2F. Compounds that induce G1 phase arrest often do so by preventing the hyperphosphorylation of Rb. Although direct evidence for this compound is lacking, the observed G1 arrest by related compounds suggests a possible role in maintaining Rb in its active, dephosphorylated state.

Upregulation of CDK Inhibitors (e.g., p21, p27)

The activity of cyclin-CDK complexes is negatively regulated by CDK inhibitors (CKIs) such as p21 and p27. These proteins can bind to and inactivate cyclin-CDK complexes, leading to cell cycle arrest. While no studies have directly linked this compound to the upregulation of p21 or p27, this remains a plausible mechanism for the observed cell cycle inhibitory effects of related diterpenes.

Apoptosis Induction Pathways

Sugiol has been shown to induce apoptotic cell death in various cancer cell lines. This process is orchestrated by a cascade of molecular events, including the activation of caspases and subsequent cleavage of cellular proteins.

Activation of Caspase Cascade (e.g., Caspase-3, Caspase-7)

Studies on sugiol have demonstrated its ability to trigger apoptosis in human gastric cancer cells. This process was associated with a significant increase in the expression of pro-apoptotic genes, including Caspase-3 and Caspase-9 mdpi.com. Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. The activation of initiator caspases, such as Caspase-9, leads to the activation of executioner caspases, including Caspase-3 and Caspase-7, which then cleave a broad spectrum of cellular substrates, dismantling the cell in an orderly fashion.

Poly(ADP-ribose) Polymerase (PARP) Cleavage

One of the key substrates of activated Caspase-3 and Caspase-7 is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. During apoptosis, PARP is cleaved, which prevents it from carrying out its repair functions and facilitates cell death. While direct evidence of PARP cleavage by this compound is not available, the demonstrated activation of Caspase-3 by its parent compound, sugiol, strongly suggests that this downstream event is likely to occur mdpi.com.

Induction of Nucleosome Release

The final stages of apoptosis are characterized by the fragmentation of DNA into nucleosome-sized units. This process, often referred to as a DNA ladder, is a hallmark of apoptosis. While specific studies on the induction of nucleosome release by this compound have not been conducted, the activation of the caspase cascade by related compounds implies that this terminal event of apoptosis is a probable outcome.

Upregulation of Tumor Suppressor p53

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. nih.gov The activation of p53 can be triggered by various cellular stresses, leading to the transcription of target genes that inhibit cell growth or induce programmed cell death. mdpi.com The stability and activity of p53 are tightly regulated, often through its interaction with negative regulators like MDM2. mdpi.comnih.gov

Research suggests that this compound may exert its anticancer effects in part through the upregulation of p53. By increasing the expression or activity of p53, the compound can potentially reactivate the cell's natural defense mechanisms against uncontrolled proliferation. This upregulation can lead to cell cycle arrest, preventing the replication of damaged DNA, and can also trigger apoptosis in malignant cells.

Modulation of Immune Response (e.g., Tumor Development Suppression)

The immune system plays a crucial role in identifying and eliminating cancer cells. However, tumors can develop mechanisms to evade immune surveillance. nih.govfrontiersin.org The tumor microenvironment often contains immunosuppressive cells and cytokines that hinder the activity of effector immune cells. nih.govmdpi.com Modulating the immune response to enhance anti-tumor immunity is a key strategy in cancer therapy. scispace.com

This compound has been investigated for its potential to modulate the immune system in a way that suppresses tumor development. This can involve several mechanisms, such as enhancing the activity of cytotoxic T cells, which are responsible for killing cancer cells, or by reducing the populations of immunosuppressive cells like regulatory T cells (Tregs) within the tumor microenvironment. By shifting the balance towards a more active anti-tumor immune response, this compound may contribute to the inhibition of tumor growth.

Selective Cytotoxicity in Nutrient-Starved Conditions

Cancer cells, due to their rapid proliferation, often exist in a state of nutrient and oxygen deprivation. scientistlive.com To survive these harsh conditions, they adapt their metabolic processes. This adaptation presents a potential vulnerability that can be exploited by targeted therapies.

A significant aspect of the biological activity of this compound is its ability to exhibit selective cytotoxicity towards cancer cells under nutrient-starved conditions. researchgate.net This suggests that the compound may interfere with the metabolic adaptations that allow cancer cells to survive in the nutrient-poor tumor microenvironment. newswise.com By targeting these survival mechanisms, this compound can induce cell death specifically in cancer cells while having a minimal effect on healthy cells that are not under the same metabolic stress. nih.gov

Cellular Models for Mechanistic Investigations

To elucidate the molecular mechanisms of this compound, researchers have utilized a variety of cancer cell lines. These in vitro models provide a controlled environment to study the compound's effects on specific cellular pathways and processes.

Prostate Cancer Cell Lines

Prostate cancer is a prevalent malignancy in men, and various cell lines have been established to model different stages of the disease. accegen.com

LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. cytion.com

22Rv1: An androgen-independent cell line derived from a human prostate carcinoma xenograft. accegen.com

C4-2B: A subline of LNCaP that is androgen-independent and represents a more advanced stage of the disease.

C4-2B/ENZR: An enzalutamide-resistant derivative of the C4-2B cell line.

PC-3: An androgen-independent human prostate cancer cell line established from a bone metastasis. accegen.com

CL1-5: A human lung adenocarcinoma cell line, sometimes used in comparative studies.

| Cell Line | Description | Androgen Sensitivity |

|---|---|---|

| LNCaP | Human prostate adenocarcinoma | Sensitive cytion.com |

| 22Rv1 | Human prostate carcinoma xenograft | Independent accegen.com |

| C4-2B | Androgen-independent subline of LNCaP | Independent |

| C4-2B/ENZR | Enzalutamide-resistant C4-2B | Resistant |

| PC-3 | Human prostate cancer from bone metastasis | Independent accegen.com |

| CL1-5 | Human lung adenocarcinoma | Not Applicable |

Pancreatic Cancer Cell Lines

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited treatment options.

PANC-1: A human pancreatic carcinoma cell line of epithelial origin.

| Cell Line | Description |

|---|---|

| PANC-1 | Human pancreatic carcinoma, epithelial-like |

Leukemia Cell Lines

Leukemia is a cancer of the blood-forming tissues.

MOLM-13: A human acute myeloid leukemia (AML) cell line established from the peripheral blood of a patient with AML M5a. dsmz.de

HL-60: A human promyelocytic leukemia cell line.

K562: A human chronic myelogenous leukemia cell line.

| Cell Line | Description | Leukemia Type |

|---|---|---|

| MOLM-13 | Human acute myeloid leukemia | AML M5a dsmz.de |

| HL-60 | Human promyelocytic leukemia | APL (AML M3) |

| K562 | Human chronic myelogenous leukemia | CML |

Structure Activity Relationship Sar and Analogue Studies

Comparative Analysis with Related Abietane (B96969) Diterpenes

The bioactivity of 6-hydroxy-5,6-dehydrosugiol can be better understood by comparing it with other abietane diterpenes that share a similar core structure but differ in their functional groups and saturation levels.

Sugiol (B1681179) and Hydroxylated Derivatives (e.g., Sugiol, 6-hydroxysugiol (B1631674), 6-α-hydroxysugiol)

Sugiol, the parent compound, and its hydroxylated derivatives provide a basis for evaluating the impact of hydroxylation at the C-6 position. While specific comparative data on the bioactivity of this compound against sugiol and its simple hydroxylated counterparts is not extensively available in the public domain, general trends in abietane diterpenes suggest that the presence and stereochemistry of hydroxyl groups can significantly influence activity. For instance, the introduction of a hydroxyl group can alter the molecule's polarity, affecting its ability to cross cell membranes and interact with biological targets. The β-orientation of the hydroxyl group in 6-hydroxysugiol and the α-orientation in 6-α-hydroxysugiol would lead to different spatial arrangements, potentially resulting in varied biological responses.

Dehydrosugiol Analogues (e.g., 5,6-dehydrosugiol)

A study on oxygenated abietane-type diterpenoids from Taxodium distichum cones revealed that 5,6-dehydrosugiol was much less active in various screening experiments compared to its more oxygenated analogue, salvinolone (B1249375). scirp.org This suggests that the introduction of additional oxygen-containing functional groups can enhance biological activity. The double bond between C-5 and C-6 in these analogues introduces planarity to the A/B ring junction, which can influence how the molecule docks with its biological target.

Other Structurally Related Diterpenes (e.g., Ferruginol (B158077), Salvinolone, 14-Deoxycoleon U)

Ferruginol, a simple phenolic abietane, has shown a range of biological activities, including antimicrobial and gastroprotective effects. rsc.org Its structural similarity to the A, B, and C rings of this compound makes it a valuable compound for comparison.

Salvinolone and 14-deoxycoleon U are more highly oxygenated abietanes and have demonstrated notable biological activities. A study highlighted the potent inhibitory activities of salvinolone against prolyl oligopeptidase (POP) and 14-deoxycoleon U against 17α-hydroxylase/C17,20-lyase (CYP17). scirp.org Both compounds also exhibited strong cytotoxic activities against human leukemia cells. scirp.org The higher activity of salvinolone compared to 5,6-dehydrosugiol was attributed to the presence of a C-11 hydroxyl group. scirp.org Furthermore, 14-deoxycoleon U has shown antibacterial activity against several Gram-positive bacteria. nih.gov

| Compound | Key Structural Features | Reported Bioactivity | Reference |

|---|---|---|---|

| This compound | C-6 hydroxyl, C-5,6 double bond | Potential antioxidant, anti-inflammatory, and anticancer properties. | scirp.org |

| Sugiol | Parent abietane structure | Antiproliferative and anti-inflammatory activities. | nih.govscilit.com |

| 5,6-dehydrosugiol | C-5,6 double bond | Less active in various biological screenings compared to more oxygenated analogues. | scirp.org |

| Ferruginol | Phenolic hydroxyl at C-12 | Antimicrobial, gastroprotective. | rsc.org |

| Salvinolone | C-11 hydroxyl group | Potent prolyl oligopeptidase (POP) inhibitor, strong cytotoxicity against leukemia cells. | scirp.org |

| 14-Deoxycoleon U | Catechol-like D-ring | Potent 17α-hydroxylase/C17,20-lyase (CYP17) inhibitor, strong cytotoxicity against leukemia cells, antibacterial activity. | scirp.orgnih.gov |

Identification of Key Structural Features for Enhanced Bioactivity or Selectivity

The comparative analysis suggests that several structural features are critical for the bioactivity of abietane diterpenes related to this compound.

The presence of an oxygenated function at C-7 appears to be essential for cytotoxic activity, with a carbonyl group generally leading to higher activity than a hydroxyl group. phcog.com The introduction of a hydroxyl group at C-11 significantly enhances bioactivity, as seen in the comparison between salvinolone and 5,6-dehydrosugiol. scirp.org This suggests that increasing the oxygenation of the C-ring can be a viable strategy for improving potency.

Furthermore, the presence of a catechol group that can be oxidized to a quinone is often associated with enhanced antimicrobial activity against Gram-positive bacteria. rsc.org The quinone moiety itself, particularly an orthoquinone , has been identified as a critical structural component for cytotoxicity in some abietane diterpenoids. researchgate.net

The double bond at C-5,6 in this compound introduces a degree of rigidity and planarity to the A/B ring system, which could influence its interaction with specific biological targets. The absence of this double bond, as in sugiol, would result in a more flexible structure.

Synthetic Modification Strategies for Analog Generation

Several strategies can be employed to generate analogues of this compound to explore the SAR further and potentially enhance its bioactivity.

One common approach involves the modification of existing natural products . For instance, sugiol can serve as a starting material for the synthesis of various derivatives. The synthesis of β-amino alcohol analogues of sugiol has been reported, and these analogues demonstrated more potent antiproliferative activity than the parent compound. nih.gov This indicates that introducing nitrogen-containing functional groups could be a promising strategy.

Functional group interconversion is another key strategy. The hydroxyl group at C-6 and the ketone at C-7 in related abietanes are amenable to various chemical transformations. For example, the hydroxyl group can be esterified or etherified to modulate lipophilicity and pharmacokinetic properties. The ketone at C-7 can be reduced to a hydroxyl group or converted to other functionalities.

Ring modification of the abietane skeleton offers another avenue for analog generation. While more synthetically challenging, altering the ring structure, such as through ring expansion or contraction, could lead to novel scaffolds with unique biological profiles.

Finally, total synthesis provides the ultimate flexibility in designing and creating novel analogues with specific structural features that are not easily accessible through the modification of natural products. This approach allows for the systematic variation of substituents and stereochemistry to fully probe the SAR.

Ecological and Evolutionary Context of 6 Hydroxy 5,6 Dehydrosugiol

Role in Plant Chemical Ecology and Defense Mechanisms

Plants produce a vast arsenal (B13267) of secondary metabolites that are not essential for growth and development but are crucial for survival in their respective ecosystems. These compounds often mediate the plant's interactions with its environment, including defense against herbivores and pathogens. 6-Hydroxy-5,6-dehydrosugiol, an abietane (B96969) diterpene isolated from the bark of Cryptomeria japonica and Cryptomeria fortunei, is a component of such a chemical defense system. researchgate.netnih.gov

Diterpenes, in general, are a major class of compounds in conifer oleoresin and are known to play critical roles in defending against a wide array of organisms. nih.govresearchgate.net Research on the chemical constituents of Cryptomeria japonica has revealed that its bark and heartwood contain a rich mixture of terpenoids, many of which exhibit significant biological activities. While direct studies on the specific antifeedant or antimicrobial properties of this compound are limited, the well-documented activities of structurally similar abietane diterpenes isolated from the same plant provide strong inferential evidence for its defensive functions.

The following table summarizes the known defensive activities of major diterpenoids found in Cryptomeria species, which provides a context for the likely role of this compound.

| Compound | Source (in Cryptomeria) | Documented Defensive Activities |

| Ferruginol (B158077) | Bark, Heartwood | Antibacterial, Antifungal |

| Sugiol (B1681179) | Bark, Heartwood | Antibacterial, Antifungal |

| Isopimaric Acid | Bark | Antibacterial, Antifungal |

| Sandaracopimarinol | Heartwood | Antibacterial |

| Phyllocladan-16α-ol | Bark | Antibacterial |

This table is generated based on documented findings for diterpenoids co-occurring with this compound in Cryptomeria japonica.

Evolutionary Significance within Coniferous Species

The diversity of specialized metabolites in plants is a result of an ongoing evolutionary arms race with herbivores and pathogens. The biosynthesis of terpenoids in conifers is a prime example of this, where gene duplication and subsequent divergence of terpene synthase (TPS) genes have led to a vast array of chemical structures. researchgate.netfrontiersin.org The evolution of diterpene biosynthesis in the Cupressaceae family, to which Cryptomeria belongs, is particularly noteworthy for its reliance on monofunctional diterpene synthases. nih.gov These enzymes are believed to be particularly prone to neofunctionalization, which is the evolution of new catalytic functions. nih.gov This evolutionary plasticity allows for the generation of novel, species-specific diterpenoids, likely in response to specific ecological challenges.

Abietane-type diterpenes are characteristic chemical markers for many species within the Pinaceae and Cupressaceae families. The specific substitution patterns on the abietane skeleton, however, can vary significantly between genera and species, reflecting distinct evolutionary trajectories. The presence of phenolic abietanes, such as ferruginol and its derivatives like this compound, is a significant chemosystematic feature in the Cupressaceae.

The evolution of cytochrome P450 monooxygenases (P450s) that act on the basic diterpene skeletons is another critical driver of chemical diversity. nih.gov These enzymes introduce oxidative functional groups, such as hydroxyls and ketones, which can dramatically alter the biological activity of the parent molecule. The formation of this compound from a precursor like sugiol would require such enzymatic modifications. The evolutionary selection for P450s capable of producing this specific compound suggests that it conferred a selective advantage to the plant, likely by enhancing its defense against a particular set of pests or pathogens.

The distribution of diterpene synthases with varied catalytic functions, even among closely related species, indicates a dynamic evolutionary history where the capacity to produce specific defensive compounds has been finely tuned. nih.gov Therefore, this compound can be viewed as a product of this ongoing evolutionary process, representing a specific chemical solution to the ecological challenges faced by Cryptomeria species.

The table below outlines the major classes of diterpene scaffolds and their general distribution within key conifer families, highlighting the evolutionary context of the abietane structure.

| Diterpene Scaffold | Key Conifer Families | Significance |

| Abietane | Pinaceae, Cupressaceae | A common and diverse scaffold, with many bioactive derivatives. |

| Pimarane | Pinaceae, Cupressaceae | Another widespread scaffold, often co-occurring with abietanes. |

| Labdane | Pinaceae, Cupressaceae, Araucariaceae | A large and structurally varied class of diterpenes. |

| Kaurane | Found in various conifer species | Precursors to gibberellins (B7789140) and also involved in defense. |

| Cembrane | Found in various conifer species | Primarily known from the oleoresin of pines. |

This table provides a generalized overview of diterpene distribution in conifers.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 6-Hydroxy-5,6-dehydrosugiol

Initial research into this compound has primarily centered on its potent anti-cancer properties. It has been identified as a strong antagonist of the androgen receptor (AR), a key therapeutic target in the management of prostate cancers. chemfaces.com Studies have demonstrated that treatment with this compound can induce apoptosis in both androgen-dependent and androgen-responsive prostate cancer cells. This process is marked by the release of nucleosomes, the activation of caspases-3 and -7, and the cleavage of poly(ADP-ribose) polymerase, alongside an increase in the tumor suppressor p53. chemfaces.com

Beyond its anti-cancer potential, this compound is also recognized for its antioxidant and anti-inflammatory activities, although these areas are less explored than its role in oncology. ontosight.ai The presence of a phenolic ring in its structure suggests an inherent capacity to scavenge free radicals, a common feature among related abietane (B96969) diterpenes. ontosight.ai

Unexplored Mechanistic Pathways and Target Identification

While the antagonism of the androgen receptor is a well-documented mechanism of action for this compound, a full picture of its molecular interactions remains incomplete. chemfaces.com The broad biological activities suggested by preliminary studies, including anti-inflammatory and antioxidant effects, point towards the existence of other cellular targets and signaling pathways that are yet to be elucidated. ontosight.ai

Future research should prioritize the identification of these alternative targets to fully comprehend the compound's polypharmacological profile. Techniques such as affinity chromatography-mass spectrometry and computational target prediction could be instrumental in this endeavor. A deeper understanding of its mechanism is crucial for predicting its efficacy and potential side effects in a clinical setting.

Potential for Rational Design and Synthesis of Novel Analogues

The complex structure of this compound presents both a challenge and an opportunity for medicinal chemists. ontosight.ai The rational design and synthesis of novel analogues could lead to the development of derivatives with enhanced potency, improved pharmacokinetic properties, and reduced off-target effects.

Structure-activity relationship (SAR) studies are essential to identify the key functional groups responsible for its biological activities. For instance, modifications to the phenolic hydroxyl groups, the isopropyl substituent, or the stereochemistry of the molecule could significantly impact its interaction with the androgen receptor and other potential targets. The development of a practical and scalable synthetic route would be a critical first step to enable the generation of a library of analogues for systematic screening.

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of the cellular response to this compound, the integration of systems biology and "omics" technologies is imperative. Transcriptomic and metabolomic analyses of cells or organisms treated with this compound can provide a comprehensive snapshot of the changes in gene expression and metabolite levels. nih.gov

For example, metabolomic studies on Cryptomeria fortunei, a close relative of C. japonica, have revealed seasonal variations in terpenoid and flavonoid biosynthesis, providing insights into the metabolic pathways that could be relevant for the production of this compound. nih.govresearchgate.net Applying similar approaches to cell lines treated with the purified compound could uncover novel biomarkers of response and resistance, and further elucidate its mechanism of action.

Implications for Natural Product-Based Drug Discovery and Derivatization

This compound serves as a compelling example of the value of natural products in modern drug discovery. Its unique chemical scaffold provides a starting point for the development of new therapeutic agents. The process of derivatization, where the core structure of the natural product is chemically modified, can be employed to optimize its drug-like properties.

While specific derivatization studies on this compound are not yet widely published, research on other natural products demonstrates the potential of this approach to improve solubility, metabolic stability, and target selectivity.

Sustainable Sourcing and Production Methodologies

The reliance on natural sources for the acquisition of this compound raises important questions about sustainability. The harvesting of bark from Cryptomeria japonica must be managed responsibly to ensure the long-term viability of this resource. chemfaces.com

To address potential supply limitations and environmental concerns, alternative production methods are being explored. Biotechnological approaches, such as the metabolic engineering of microorganisms like yeast (Saccharomyces cerevisiae), offer a promising avenue for the sustainable and scalable production of terpenoids. nih.govrsc.orgnih.govpnas.orgmdpi.com By introducing the relevant biosynthetic genes into a microbial host, it may be possible to produce this compound through fermentation, independent of its natural source. Furthermore, plant tissue culture techniques, including callus and hairy root cultures, are also being investigated as a means to produce valuable secondary metabolites in a controlled environment. nih.govnih.govresearchgate.netthepharmajournal.commdpi.com

Q & A

Q. What are the primary natural sources of 6-Hydroxy-5,6-dehydrosugiol, and how is it isolated for research use?

HDHS is isolated from the stem bark of Cryptomeria japonica (Japanese cedar) using chromatographic techniques such as column chromatography and HPLC. Purity is confirmed via NMR, mass spectrometry (MS), and HPLC, with CAS No. 140923-35-9 serving as a key identifier .

Q. What in vitro models are recommended for initial screening of HDHS’s antitumor activity?

Prostate cancer cell lines (e.g., PC-3 or LNCaP) are commonly used. Methodologies include:

Q. How is HDHS administered in preclinical studies, and what dosing regimens are effective?

In vivo studies use oral administration in xenograft models (e.g., human prostate tumors in nude mice). Effective doses include:

- 0.8 mg/kg/day : Reduces tumor growth by 50% via antiproliferative and pro-apoptotic effects.

- 4.0 mg/kg/day : No acute toxicity observed, validated by stable body weight and activity levels .

Advanced Research Questions

Q. What experimental design considerations are critical for validating HDHS’s efficacy in vivo?

Key factors include:

- Model selection : Immunodeficient mice (e.g., nude or SCID) implanted with AR-positive prostate tumors.

- Endpoint validation : Tumor volume measurement via calipers, histopathology (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and serum PSA levels.

- Toxicity screening : Hepatic/renal function tests and hematological profiling .

Q. How can structure-activity relationship (SAR) studies optimize HDHS’s pharmacological profile?

SAR strategies involve:

- Functional group modification : Compare HDHS with analogs like sugiol (C20H28O2) and euphelionolides to identify critical moieties (e.g., hydroxylation at C6).

- Molecular docking : Predict interactions with AR’s ligand-binding domain using software like AutoDock.

- Synthesis of derivatives : Introduce methyl or acetyl groups to enhance bioavailability or binding affinity .

Q. What methodological approaches resolve contradictions in HDHS’s mechanism of action across studies?

Address discrepancies via:

- Multi-omics integration : Transcriptomics (RNA-seq) to identify AR-regulated genes and proteomics to assess downstream effectors.

- Cross-model validation : Compare results from cell-free AR binding assays, 3D tumor spheroids, and in vivo models.

- Dose-response curves : Differentiate direct AR antagonism from off-target effects at varying concentrations .

Q. How can researchers validate HDHS’s antitumor effects through multiple experimental endpoints?

Combine:

- Histopathology : H&E staining to assess tumor necrosis and immunohistochemistry for AR localization.

- Angiogenesis assays : CD31 staining to quantify microvessel density in treated tumors.

- Metabolomics : LC-MS to track HDHS-induced changes in tumor metabolite profiles (e.g., ATP, NAD+) .

Methodological Notes

- Data Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for tumor growth comparisons and Kaplan-Meier survival curves.

- Quality Control : Batch-to-batch consistency in HDHS is ensured via HPLC purity >98% (retention time: 12.3 min under C18 column conditions) .

- Ethical Compliance : Follow ARRIVE guidelines for preclinical studies, including randomization and blinding in animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.